Gynosaponin V
Description
Gynosaponin V (CAS: 1207861-73-1) is a triterpenoid saponin classified under the broader family of gynosaponins derived from plants such as Gynostemma pentaphyllum and Panax species.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O22/c1-23(2)11-10-15-54(9,76-49-45(41(66)37(62)29(22-57)72-49)75-46-42(67)38(63)34(59)24(3)69-46)25-12-17-53(8)33(25)26(58)19-31-51(6)16-14-32(50(4,5)30(51)13-18-52(31,53)7)73-48-44(40(65)36(61)28(21-56)71-48)74-47-43(68)39(64)35(60)27(20-55)70-47/h11,24-49,55-68H,10,12-22H2,1-9H3/t24-,25-,26+,27+,28+,29+,30-,31?,32-,33-,34-,35+,36+,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-,49-,51-,52+,53+,54-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBBZPLOZQNGDH-WJILVWOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](CC5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O)C)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gynosaponins, including Gynosaponin V, typically involves extraction from Gynostemma pentaphyllum. The process includes:
Extraction: The plant material is extracted using water or an aqueous lower aliphatic alcohol.
Adsorption: The resulting extract is treated with a non-ionic adsorption resin.
Elution: The adsorbed substances are eluted with a lower aliphatic alcohol.
Purification: The eluate is further treated with alumina and eluted again with a lower aliphatic alcohol to yield saponins.
Industrial Production Methods
Industrial production methods for this compound follow similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Gynosaponin V undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Gynosaponin V has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of saponins and their derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of Gynosaponin V involves its interaction with various molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares Gynosaponin V with structurally or functionally related saponins:
Key Structural Differences and Functional Implications
Backbone Variability: Gynosaponins (V, TR1, TN1) primarily feature dammarane-type triterpenoid skeletons, whereas Panax saponins include both dammarane and oleanane backbones . Soyasaponin A1 uses an oleanane backbone, which alters receptor binding specificity compared to dammarane-based gynosaponins .
Glycosylation Patterns: Gynosaponin TR1 has a single β-D-glucopyranoside at C-20, while TN1 lacks additional glycosylation beyond its solvate structure . The number and position of sugar groups influence solubility, bioavailability, and target specificity. For example, Soyasaponin A1’s glucuronic acid moiety enhances its anti-inflammatory activity .
Functional Divergence: Methanogenesis Inhibition: Gynosaponins (e.g., PMCG-coated variants) reduce ruminal methane production by suppressing methanogen populations, but this effect is transient and formulation-dependent . In contrast, Soyasaponin A1 and Panax saponins show negligible effects on methanogenesis. Receptor Specificity: Gynosaponin TR1 activates LXRα selectively, while Panax saponins like ginsenoside Rg1 modulate glucocorticoid receptors .
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